

ZSA-51: A Potent Oral STING Agonist for Cancer Immunotherapy

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Compound of Interest		
Compound Name:	ZSA-51	
Cat. No.:	B15623377	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **ZSA-51**, a novel, orally available small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, for cancer immunotherapy applications. **ZSA-51**'s unique tricyclic benzo[1][2]thieno[2,3-c]pyrrole-1,3-dione scaffold distinguishes it from other STING agonists, offering potent antitumor efficacy and favorable pharmacokinetic properties.[3][4] This document details the mechanism of action, preclinical data, and experimental methodologies associated with **ZSA-51** and its derivatives.

Core Mechanism of Action: STING Pathway Activation

ZSA-51 functions as a prodrug that, in its active form, directly binds to and activates the STING protein, a critical component of the innate immune system.[3] STING activation initiates a downstream signaling cascade, primarily through TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons (IFN- α / β) and other pro-inflammatory cytokines.[5] This cytokine release remodels the tumor microenvironment from an immunosuppressive ("cold") to an inflamed ("hot") state, characterized by the recruitment and activation of dendritic cells (DCs), macrophages, and cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.[5][6]



Preclinical Efficacy and Pharmacokinetics

ZSA-51 has demonstrated significant antitumor activity in preclinical models of colon and pancreatic cancer.[3][4] Its oral bioavailability of 49% represents a significant advancement over many existing STING agonists that require intratumoral administration.[4] Furthermore, **ZSA-51** exhibits preferential distribution to lymphoid organs, such as the lymph nodes and spleen, which is advantageous for stimulating a systemic and durable antitumor immune response.[4]

A systemically administered nanoformulation of a **ZSA-51** dimer, termed "nano **ZSA-51**D," has also been developed. This formulation enhances the systemic delivery and efficacy of the drug, particularly when used in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[7] In preclinical models, the combination of nano **ZSA-51**D and anti-PD-1 therapy resulted in complete tumor eradication and the establishment of long-term immunological memory, protecting against tumor rechallenge.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **ZSA-51** and its derivatives.



Compound	Assay	Cell Line/System	EC50 / IC50	Metric	Reference
ZSA-51	STING Activation	THP-1 Blue ISG cells	100 nM	EC50	
MSA-2 (comparator)	STING Activation	THP-1 Blue ISG cells	3200 nM	EC50	[4]
ZSA-51D	STING Binding	Human STING	1.3 nM	EC50	[7]
ZSA-51D	STING Activation	THP-1 Blue ISG cells	5.1 nM	EC50	[7]
nano ZSA- 51D	STING Activation	THP-1 Blue ISG cells	0.44 nM	EC50	[7]
nano ZSA- 51D	Dendritic Cell Activation	Bone marrow- derived DCs	3.5 nM	EC50	[7]
nano ZSA- 51D	Macrophage Repolarizatio n (M2 to M1)	Bone marrow- derived macrophages	4.2 nM	EC50	[7]
SH-273 (ZSA-51 derivative)	STING Activation	Not specified	100 nM	EC50	
SH-273 (ZSA-51 derivative)	PI3Ky Inhibition	Not specified	7 nM	IC50	[8]
Compound	Pharmacoki netic Parameter	Value	Species	Administratio n Route	Reference
ZSA-51	Oral Bioavailability	49%	Not specified	Oral	[4]



Key Experimental Protocols In Vitro STING Activation Assay

This protocol is designed to quantify the ability of **ZSA-51** to activate the STING pathway in a human monocytic cell line.

- Cell Line: THP-1 Blue™ ISG cells (InvivoGen), which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.
- Methodology:
 - Culture THP-1 Blue ISG cells in RPMI 1640 medium supplemented with 10% heatinactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
 - Seed the cells into a 96-well plate at a suitable density.
 - Treat the cells with serial dilutions of ZSA-51 or a vehicle control (e.g., DMSO).
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
 - Collect the cell culture supernatant.
 - Quantify SEAP activity using a commercially available detection reagent (e.g., QUANTI-Blue™).
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate the EC50 value by plotting the SEAP activity against the log-concentration of ZSA-51.

In Vivo Antitumor Efficacy Studies

This protocol outlines a general procedure for evaluating the antitumor efficacy of orally administered **ZSA-51** in a syngeneic mouse tumor model.

Animal Model: C57BL/6 mice.



- Tumor Cell Lines: MC-38 (colon carcinoma) or KPC 6620 (pancreatic ductal adenocarcinoma).
- Methodology:
 - Inject tumor cells subcutaneously into the flank of the mice.
 - Monitor tumor growth regularly by measuring tumor dimensions with calipers.
 - Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
 - Administer ZSA-51 orally at a specified dose and schedule. The control group receives a
 vehicle control.
 - For combination studies, administer an anti-PD-1 antibody (e.g., 100 μg) intraperitoneally on a specified schedule.
 - o Continue to monitor tumor volume, body weight, and overall animal health.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, flow cytometry).

Analysis of Tumor-Infiltrating Immune Cells

This protocol describes the analysis of the immune cell composition within the tumor microenvironment following treatment.

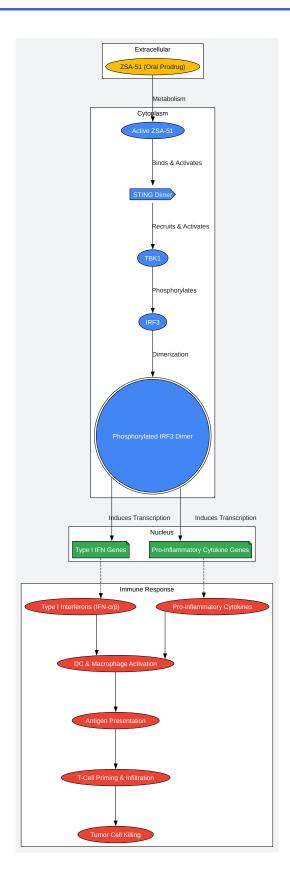
- Methodology:
 - Excise tumors from treated and control mice.
 - Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
 A common digestion buffer includes RPMI 1640, collagenase IV, and DNase I.
 - Lyse red blood cells using an ACK lysis buffer.
 - Pass the cell suspension through a cell strainer (e.g., 70 μm) to remove clumps.



- Count viable cells using a hemocytometer and trypan blue exclusion.
- Stain the cells with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80) and intracellular markers (e.g., FoxP3, IFN-y) after fixation and permeabilization.
- Acquire the data on a flow cytometer.
- Analyze the flow cytometry data to quantify the proportions of different immune cell populations within the tumor.

Visualizations

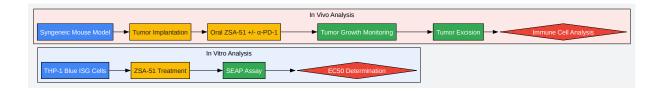




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Caption: **ZSA-51** Signaling Pathway in Cancer Immunotherapy.





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Caption: Preclinical Experimental Workflow for **ZSA-51** Evaluation.

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